6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
CAS No.: 2326-26-3
Cat. No.: VC21090763
Molecular Formula: C23H26F2O5
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2326-26-3 |
---|---|
Molecular Formula | C23H26F2O5 |
Molecular Weight | 420.4 g/mol |
IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Standard InChI | InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23-/m0/s1 |
Standard InChI Key | YXASFOVLXBFEEU-LKVAYOKUSA-N |
Isomeric SMILES | CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C |
SMILES | CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Canonical SMILES | CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Chemical Identification and Properties
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is a fluorinated steroid derivative with distinct structural characteristics. The compound is identified by several key parameters that facilitate its recognition and classification in chemical databases and research settings. Its unique chemical identity is established through multiple standardized identifiers and properties, as detailed below.
Basic Chemical Identifiers
The compound is registered in chemical databases with specific identifiers that enable precise tracking and reference across scientific literature and regulatory frameworks.
Table 1: Primary Chemical Identifiers
Parameter | Value |
---|---|
CAS Number | 2326-26-3 |
Molecular Formula | C₂₃H₂₆F₂O₅ |
Molecular Weight | 420.4 g/mol |
IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
The compound bears a specific CAS registry number (2326-26-3) that uniquely identifies it in chemical databases worldwide . With a molecular formula of C₂₃H₂₆F₂O₅, it includes 23 carbon atoms, 26 hydrogen atoms, 2 fluorine atoms, and 5 oxygen atoms, giving it a precise molecular weight of 420.4 g/mol . The compound's IUPAC nomenclature reflects its complex stereochemical arrangement and functional groups, providing a standardized way to describe its structure in scientific literature.
Structural Notations and Identifiers
For computational chemistry and structural database applications, the compound is represented through various notational systems that encode its structural features.
Table 2: Structural Notations
Notation Type | Value |
---|---|
InChI | InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23-/m0/s1 |
SMILES | CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Canonical SMILES | CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
The International Chemical Identifier (InChI) provides a standardized method for representing the compound's structure, enabling accurate storage and retrieval in chemical databases. The Simplified Molecular Input Line Entry System (SMILES) notation offers a compact representation of the molecular structure using ASCII characters, facilitating computational analysis and structure searching. These notations are essential for researchers to precisely communicate the compound's structure across different platforms and databases.
Structural Characteristics and Nomenclature
The compound belongs to the pregna steroid family, characterized by a specific carbon skeleton and functional groups that determine its chemical behavior and potential biological activities.
Steroid Framework and Substitution Pattern
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate features a pregna steroid backbone with multiple functional groups and specific stereochemistry at various carbon positions.
The name itself reveals key structural features:
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The "pregna" component indicates the basic steroid skeleton
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"1,4,16-triene" denotes double bonds at positions 1, 4, and 16
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"3,20-dione" indicates ketone groups at positions 3 and 20
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"6alpha,9-Difluoro" specifies fluorine atoms at positions 6 (alpha orientation) and 9
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"11beta,21-dihydroxy" indicates hydroxyl groups at positions 11 (beta orientation) and 21
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"21-acetate" signifies an acetate ester group at position 21
This compound features several distinguishing structural elements, including fluorination at positions 6 and 9, which likely contributes to its specific chemical properties and potential biological activities. The hydroxyl group at position 11 in the beta orientation is another key feature that may influence its interactions with biological targets.
Alternative Names and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and classification systems.
Table 3: Alternative Names and Synonyms
Pharmaceutical Relevance and Applications
Based on its structural features and relationship to other corticosteroid compounds, 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate has potential significance in pharmaceutical research and development.
Relationship to Corticosteroids
The compound's structural resemblance to known corticosteroids suggests potential anti-inflammatory and immunosuppressive properties. Corticosteroids generally exert their effects by binding to corticosteroid receptors, influencing gene expression, and reducing inflammatory responses.
The presence of fluorine atoms at positions 6 and 9 is particularly noteworthy, as fluorination is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of steroid-based drugs. Fluorination can enhance metabolic stability, increase lipophilicity, and potentially improve binding affinity to target receptors.
Research Applications
Current literature indicates that 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate serves primarily as a research compound rather than a therapeutic agent. It is explicitly labeled for research use only, with restrictions against human or veterinary applications.
The compound appears to function as an important raw material or intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory agents . Its structural relationship to other corticosteroids suggests it may serve as:
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A synthetic intermediate in the production of more complex steroidal drugs
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A reference standard for analytical methods in pharmaceutical quality control
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A tool compound for studying structure-activity relationships in corticosteroid research
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A potential lead compound for developing novel anti-inflammatory agents with modified pharmacological profiles
Related Compounds and Derivatives
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is part of a broader family of fluorinated corticosteroid derivatives with varying structural features and potentially different pharmacological properties.
Table 4: Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | 52-70-0 | Unknown | 438.5 g/mol | Additional hydroxyl at position 17; different configuration of double bonds |
(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione | 1027011-66-0 | C₂₁H₂₄F₂O₃ | 362.41 g/mol | Lacks the 21-acetate group |
The first related compound, with CAS number 52-70-0, features an additional hydroxyl group at position 17 and a different arrangement of double bonds in the steroid skeleton . The second compound (CAS: 1027011-66-0) represents a simpler version that lacks the 21-acetate group present in the title compound. These structural relationships illustrate how systematic modifications to the steroid framework can produce a family of related compounds with potentially varied biological activities.
Synthesis and Manufacturing Considerations
The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate typically involves multi-step reactions starting from basic steroid precursors like pregnenolone or progesterone.
Quality Control and Specifications
As a compound intended for research applications, particularly in pharmaceutical contexts, 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is subject to rigorous quality control procedures to ensure chemical purity and structural integrity.
Common analytical techniques employed for quality control may include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight confirmation
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Infrared Spectroscopy for functional group verification
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Elemental Analysis for compositional confirmation
Future Research Directions
Based on the structural features and relationship to known corticosteroids, several potential research directions for 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate can be envisioned.
Structure-Activity Relationship Studies
The compound's unique fluorination pattern and hydroxylation profile could serve as a valuable reference point in structure-activity relationship studies aimed at developing novel anti-inflammatory agents with improved therapeutic profiles. Systematic comparison with related compounds could reveal how specific structural features influence receptor binding, metabolic stability, and anti-inflammatory potency.
Synthetic Methodology Development
As a complex steroid derivative, the compound presents opportunities for developing and refining synthetic methodologies for selectively introducing fluorine atoms and other functional groups into steroid frameworks. Such methodological advances could have broader applications in medicinal chemistry beyond steroid synthesis.
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